Chlorhydrate de 1-(2-chloro-4-méthylphényl)-3-méthylbutan-1-amine

Vue d'ensemble

Description

Molecular Structure Analysis

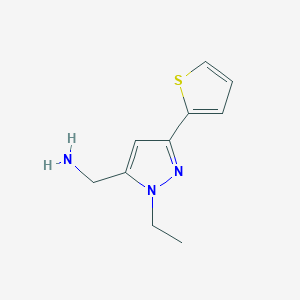

The molecular structure of this compound would be determined by the connectivity of its atoms and the 3D arrangement of these atoms in space. The compound likely has a tetrahedral geometry around the nitrogen atom due to the presence of the amine group .Chemical Reactions Analysis

Amines, such as this compound, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in acid-base reactions. The presence of the chlorine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group might make it a base, and it might be soluble in water due to the presence of polar bonds .Applications De Recherche Scientifique

Anesthésie

Ce composé pourrait potentiellement être utilisé dans le domaine de l'anesthésie . Des compositions et des méthodes d'administration d'anesthésiques locaux qui sont administrés par une seule injection et permettent une analgésie répétée à la demande ou à haut débit sur des périodes prolongées ont été développées . Les éléments déclenchables permettent la libération des médicaments anesthésiques encapsulés lorsqu'un stimulus de déclenchement approprié est appliqué .

Protodéboronation

Le composé pourrait être utilisé dans la protodéboronation des esters boroniques de pinacol . La protodéboronation est un processus qui implique l'élimination d'un groupe bore d'un composé organique . Ce processus est utilisé dans diverses réactions chimiques, y compris l'hydrométhylation anti-Markovnikov formelle des alcènes .

Synthèse d'autres composés

Le composé pourrait potentiellement être utilisé dans la synthèse d'autres composés . L'imidazole, un fragment hétérocyclique à cinq chaînons, est connu pour être un précieux élément de construction en synthèse organique . Le composé pourrait potentiellement être utilisé dans la synthèse de composés contenant de l'imidazole .

Mécanisme D'action

4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride is thought to act as an agonist at certain receptors in the body, such as the serotonin receptors. It has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, sleep, and other functions. It has also been shown to bind to the dopamine D2 receptor, which is involved in the reward system and is associated with addiction and reinforcement.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride have been studied in both animal and human studies. In animal studies, it has been shown to have an antidepressant-like effect, as well as an anxiolytic-like effect. In humans, it has been shown to have a mild sedative effect, as well as an anti-inflammatory effect. Additionally, it has been found to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride in laboratory experiments offers several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has low affinity for other receptors in the body. However, there are some limitations to its use in laboratory experiments. It has a short half-life in the body, and it has a low solubility in water, which can make it difficult to work with in some experiments.

Orientations Futures

There are several potential future directions for the use of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride. One possibility is to further investigate its effects on the serotonin and dopamine systems, as well as its potential therapeutic applications. Additionally, it could be studied in combination with other compounds to investigate possible synergistic effects. It could also be studied in combination with other drugs to investigate potential interactions. Finally, it could be studied in combination with other compounds to investigate potential therapeutic applications.

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-chloro-4-methylphenyl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-8(2)6-12(14)10-5-4-9(3)7-11(10)13;/h4-5,7-8,12H,6,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHOVZUYIMQDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CC(C)C)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1471348.png)

![1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471360.png)

![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)benzoic acid](/img/structure/B1471363.png)